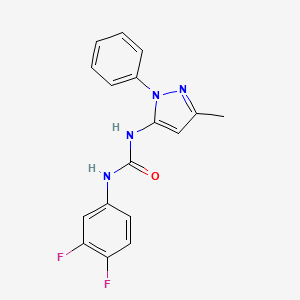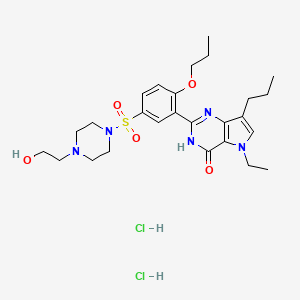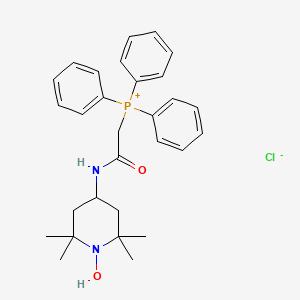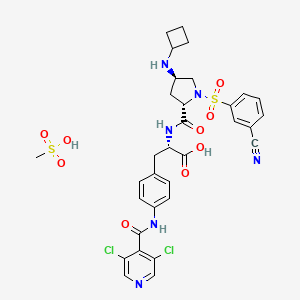
1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea (DFP-MPP) is a synthetic compound that has been studied for its potential therapeutic applications in various areas of medical research. DFP-MPP is a member of the class of compounds known as pyrazoles, which are cyclic five-membered heterocyclic compounds containing three nitrogen atoms. DFP-MPP has been studied for its potential to act as a selective, non-steroidal anti-inflammatory drug (NSAID) and as a potential therapeutic agent in cancer research.
科学的研究の応用
Modulation of GIRK1 Heteromers
ML297 is used as a urea-based activator in the study of G protein-gated inwardly rectifying K+ (GIRK) channels. These channels form highly active heterotetramers in the body, such as in neurons (GIRK1/GIRK2 or GIRK1/2) and heart (GIRK1/GIRK4 or GIRK1/4). By employing ML297 and its molecular switch, the inhibitor GAT1587, researchers have been able to capture channel gating transitions and K+ ion permeation in sub-microsecond molecular dynamics (MD) simulations .
Investigation of GIRK1-Induced Potassium Current
ML297 has been used to examine the properties of the GIRK currents in Purkinje cells (PCs) and investigate the effects of a selective agonist of GIRK1-containing channels on PC firing and synaptic plasticity. The activation of GIRK channels by ML297 decreases the PC excitability by inhibiting both sodium and calcium spikes .
Neuromodulation
ML297 has been found to modulate the complex spike response evoked by climbing fiber stimulation. This suggests that the recruitment of GIRK channels represents a crucial mechanism by which neuromodulators can control synaptic strength and membrane conductance for proper refinement of the neural network involved in memory storage and higher cognitive functions .
Synaptic Plasticity
ML297 has been found to have a marked effect on synaptic plasticity of the parallel fiber-PC synapse. The application of ML297 increased the expression of Long-Term Potentiation (LTP) while preventing Long-Term Depression (LTD) .
Control of Neuronal Excitability
ML297, by activating GIRK channels, contributes to the resting membrane potential of many neurons and plays an important role in controlling neuronal excitability .
Drug Discovery
ML297 is used in drug discovery research due to its potency on different GIRK subunit combinations .
作用機序
Target of Action
ML297, also known as 1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea, is a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels . Specifically, it targets the GIRK1/2 subunits . GIRK channels are a family of ion channels that play a crucial role in controlling heart rhythm, effects on reward/addiction, and modulation of response to analgesics .
Mode of Action
ML297 selectively activates recombinant neuronal GIRK channels containing the GIRK1 subunit . This activation requires phosphatidylinositol-4,5-bisphosphate (PIP2), but is otherwise distinct from receptor-induced, G-protein-dependent channel activation . Two amino acids unique to the pore helix (F137) and second membrane-spanning (D173) domain of GIRK1 were identified as necessary and sufficient for the selective activation of GIRK channels by ML297 .
Biochemical Pathways
The activation of GIRK channels by ML297 leads to a decrease in neuronal excitability . This is achieved through the opening of potassium channels, which leads to the hyperpolarization of the cell membrane and a decrease in the firing rate of action potentials . This can have downstream effects on various physiological processes, including heart rhythm and response to analgesics .
Result of Action
ML297 has been shown to have antiepileptic properties . It has also been found to decrease anxiety-related behavior without sedative or addictive liabilities . Furthermore, ML297 has been shown to restore sleep architecture and EEG disruptions, and rescue memory deficits in a mouse model of fragile X syndrome .
Action Environment
The efficacy and stability of ML297 can potentially be influenced by various environmental factors, although specific studies on this aspect are limited. It is known that the function of girk channels, the primary target of ml297, can be modulated by various factors including ph, temperature, and the presence of different intracellular and extracellular ions .
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-(5-methyl-2-phenylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-11-9-16(23(22-11)13-5-3-2-4-6-13)21-17(24)20-12-7-8-14(18)15(19)10-12/h2-10H,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSMUSSYJUQMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea | |
Q & A
Q1: What is the primary molecular target of ML297?
A1: ML297 selectively activates GIRK channels, specifically those containing the GIRK1 subunit. [, ]
Q2: How does ML297 interact with GIRK channels?
A2: ML297 directly activates GIRK channels through a mechanism that requires phosphatidylinositol-4,5-bisphosphate (PIP2) but is distinct from G protein-dependent activation. It binds to specific amino acids (F137 and D173) within the GIRK1 subunit, triggering channel opening. [, , ]
Q3: What are the downstream effects of ML297-mediated GIRK channel activation?
A3: ML297 activation of GIRK channels leads to membrane hyperpolarization, decreased neuronal excitability, and reduced neurotransmitter release. [, , , ]
Q4: How does ML297 differ from other compounds that modulate GIRK channel activity, like baclofen?
A4: Unlike GABA-B receptor agonists like baclofen, which indirectly activate GIRK channels via G-protein signaling, ML297 directly gates the channel. ML297 demonstrates a more targeted effect on postsynaptic membranes, potentially leading to fewer side effects. []
Q5: Does ML297 affect synaptic plasticity?
A5: Yes, research indicates that ML297 can modulate synaptic plasticity. Both the enhancement and inhibition of GIRK channel activity by ML297 can alter the induction and maintenance of long-term synaptic plasticity, highlighting the importance of tightly regulated GIRK activity for normal cognitive function. [, ]
Q6: What is the molecular formula and weight of ML297?
A6: The molecular formula of ML297 is C17H14F2N4O, and its molecular weight is 328.32 g/mol. [, ]
Q7: Is there spectroscopic data available for ML297?
A7: While specific spectroscopic details are not provided in the provided research papers, the synthesis and characterization of ML297 suggest the utilization of standard spectroscopic techniques like NMR and mass spectrometry. []
Q8: Does ML297 have any known catalytic properties?
A8: ML297 is not described as possessing catalytic properties. Its primary mode of action involves binding and modulating the activity of GIRK channels. [, , ]
Q9: Have computational methods been used to study ML297 and its interactions?
A9: Yes, molecular dynamics simulations have been employed to investigate the binding of ML297 and its analogs to GIRK channels. These simulations provide insights into the molecular mechanisms of channel activation and the structural basis for the compound's selectivity. []
Q10: How do structural modifications of ML297 affect its activity and selectivity?
A10: Studies utilizing molecular modeling and chemical modifications of ML297 have identified key structural elements crucial for its interaction with GIRK channels. Specific amino acid residues in the channel's binding pocket and the chemical structure of the compound influence its potency and selectivity. [, ]
Q11: Are there any specific formulation strategies used to improve the stability, solubility, or bioavailability of ML297?
A11: While specific formulation strategies are not detailed in the provided research, the development of ML297 as a potential therapeutic suggests efforts to optimize its delivery and bioavailability.
Q12: What in vitro models have been used to study the effects of ML297?
A12: Researchers have used various in vitro models, including cell lines expressing GIRK channels, hippocampal slices, and primary cultures of neurons, to investigate the electrophysiological effects of ML297 on cellular excitability, synaptic transmission, and plasticity. [, , , ]
Q13: What are the key findings from in vivo studies using ML297?
A13: Animal studies have shown that systemic and intracranial administration of ML297 can modulate a range of behaviors, including anxiety-related behaviors, sleep architecture, and memory consolidation. [, , , , ]
Q14: Has ML297 been tested in clinical trials?
A14: There is no mention of completed clinical trials for ML297 in the provided research.
Q15: What is known about the toxicological profile of ML297?
A15: While specific toxicological data is not presented in the provided research, studies indicate that ML297 does not appear to induce sedation or addiction-related behaviors in mice, which are common side effects of some other drugs targeting similar pathways. [, ] Further research and preclinical safety assessments would be required to fully elucidate its toxicological profile.
Q16: Have any specific drug delivery strategies been explored for ML297?
A16: While the research does not explicitly mention specific drug delivery approaches for ML297, the successful intracranial administration suggests its ability to cross the blood-brain barrier, at least to some extent. []
Q17: What analytical techniques were used to characterize and study ML297?
A17: While specific details are not provided, the research implies the use of techniques such as electrophysiology (patch-clamp), behavioral assays (e.g., elevated plus maze, fear conditioning), immunohistochemistry, and molecular biology methods (e.g., western blotting, RT-qPCR) to investigate the effects and mechanisms of ML297. [, , , , ]
Q18: What research tools and resources have been instrumental in studying ML297?
A18: The research highlights the importance of tools such as electrophysiology equipment, animal models (specifically mice), viral vectors for gene delivery, and pharmacological agents for manipulating GIRK channel activity. [, , , ]
Q19: What is the significance of ML297 in the field of GIRK channel research?
A19: ML297 represents a significant advancement in GIRK channel pharmacology as the first potent and selective activator of these channels. Its discovery has provided a valuable tool for investigating the physiological and potential therapeutic roles of GIRK channels in various neurological and cardiovascular conditions. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)




![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)
